6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
Description
6-(3,4-Dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a polycyclic heterocyclic compound featuring a benzo[b]indeno-thiazepine core substituted with a 3,4-dimethoxyphenyl group at position 6 and a hydroxyl group at position 5. This scaffold is structurally related to benzothiazepines, which are known for diverse pharmacological activities, including antimalarial, antimicrobial, and antiparasitic effects .
Properties
Molecular Formula |
C24H19NO3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
11-(3,4-dimethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C24H19NO3S/c1-27-18-12-11-14(13-19(18)28-2)24-21-22(15-7-3-4-8-16(15)23(21)26)25-17-9-5-6-10-20(17)29-24/h3-13,24-25H,1-2H3 |
InChI Key |
HMEFMNNBIJCPNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves multiple steps, including the formation of the benzoindeno core and the subsequent introduction of the thiazepine ring. The synthetic route typically starts with the preparation of the benzoindeno precursor, followed by cyclization reactions to form the thiazepine ring. Common reagents used in these reactions include bromine, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents such as sodium methoxide or sodium ethoxide can be used to introduce different substituents.
Cyclization: The compound can undergo cyclization reactions to form various ring structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, potentially offering neuroprotective benefits.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights key structural differences and physicochemical properties of analogous compounds:
*Inferred from structural analogs due to lack of direct data.
Key Observations:
- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group offers greater electron-donating capacity and metabolic stability compared to ethoxy () or phenyl () analogs. The hydroxyl group at position 5 provides polar interactions absent in ketone-containing derivatives .
- Polarity : Sulfone derivatives (e.g., 7,7-dioxide in ) exhibit higher polarity, while methoxy groups balance lipophilicity and solubility in the target compound.
Antimalarial Activity:
- Cytochrome bc1 Inhibition : Tetracyclic benzothiazepines, including analogs with thiophenyl () and phenyl groups (), inhibit Plasmodium falciparum cytochrome bc1, a validated antimalarial target. The dimethoxyphenyl group in the target compound may enhance binding affinity due to improved electron donation and steric complementarity .
- Sulfone Derivatives : Oxidation of the thiazepine sulfur to sulfone () increases antimalarial potency but may reduce cell permeability due to higher polarity.
Biological Activity
6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound that belongs to the thiazepine family. Its unique structural framework includes a benzoindeno core fused with a thiazepine ring and a 3,4-dimethoxyphenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Structural Characteristics
The compound's structure can be represented as follows:
Key Structural Features
- Thiazepine Ring : A seven-membered heterocyclic ring containing nitrogen and sulfur.
- Dimethoxy Substituents : The presence of methoxy groups enhances its reactivity and biological activity.
Anticancer Properties
Research indicates that 6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in human promyelocytic leukemia (HL-60) cells. The mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
Antimicrobial Activity
The compound has demonstrated promising antibacterial activity against various strains of Escherichia coli. Studies indicate that it inhibits bacterial growth at low concentrations without affecting human cell viability. The minimal inhibitory concentration (MIC) values for resistant strains of E. coli have been reported as low as 8 μM, suggesting its potential as a selective antibacterial agent.
The mechanisms through which 6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol exerts its biological effects include:
- Inhibition of Topoisomerase : The compound preferentially targets bacterial topoisomerase I over human topoisomerase I, making it a valuable candidate for further development as an antibiotic.
- Induction of Apoptosis : The generation of ROS leads to DNA damage and activation of apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique biological profile of 6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(4-ethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol | Structure | Different substituent leading to varied reactivity |
| 6-(3-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol | Structure | Variation in methoxy substitution affecting biological activity |
| 7-(3,4-dimethoxyphenyl)-7H-indeno[1,2-e][1,4]thiazepin | Structure | Altered pharmacological properties due to structural differences |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited IC50 values significantly lower than standard chemotherapeutics such as doxorubicin against various cancer cell lines.
- Antibacterial Efficacy : Clinical strains of E. coli showed susceptibility to the compound with MIC values indicating effective inhibition at concentrations that are non-toxic to mammalian cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
